BenchChemオンラインストアへようこそ!

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine

Lipophilicity Drug-likeness Permeability

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) is a bicyclic heteroaromatic building block composed of a thiophene ring fused to a 4-chloropyrimidine, with an ethyl substituent at the 6-position. It belongs to the thieno[3,2-d]pyrimidine family—a privileged scaffold extensively exploited in kinase inhibitor and antitumor drug discovery programs owing to its purine isosteric character.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
CAS No. 1408074-92-9
Cat. No. B1529575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-chlorothieno[3,2-d]pyrimidine
CAS1408074-92-9
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C8H7ClN2S/c1-2-5-3-6-7(12-5)8(9)11-4-10-6/h3-4H,2H2,1H3
InChIKeyNGDXZQYZVYWVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) is a bicyclic heteroaromatic building block composed of a thiophene ring fused to a 4-chloropyrimidine, with an ethyl substituent at the 6-position . It belongs to the thieno[3,2-d]pyrimidine family—a privileged scaffold extensively exploited in kinase inhibitor and antitumor drug discovery programs owing to its purine isosteric character [1]. The chlorine at C4 serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into 4-amino/4-oxy derivatives, while the 6-ethyl group modulates lipophilicity and steric occupancy relative to unsubstituted or 6-methyl analogs [1].

Why 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine Cannot Be Casually Replaced by Other Thieno[3,2-d]pyrimidine Analogs


Within the thieno[3,2-d]pyrimidine class, even minor substitution changes produce large shifts in lipophilicity, reactivity, and biological target engagement. The 4-chloro substituent is essential for antiproliferative activity – its removal abolishes potency across multiple cancer cell lines [1]. Simultaneously, the 6-position alkyl group governs logP and steric fit within kinase ATP-binding pockets; a methyl-to-ethyl swap alters cLogP by approximately 0.96 units, which translates to a predicted ~9-fold difference in octanol/water partition coefficient . Procurement of a 6-unsubstituted or 6-methyl variant without rigorous validation of downstream SAR therefore risks failure of lead optimization campaigns.

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Predicted LogP Advantage Over the 6-Methyl Analog

The 6-ethyl derivative exhibits a predicted logP of 3.61 (ALOGPS/chemsrc), compared to 2.65 for the 6-methyl analog 4-chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1) . This ΔlogP of +0.96 corresponds to a ~9.1-fold higher theoretical octanol/water partition coefficient, which may confer superior passive membrane permeability for intracellular target engagement when incorporated into final drug candidates.

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: [3,2-d] vs. [2,3-d] Thienopyrimidine Core Impacts LogP by ~1 Unit

The target [3,2-d] regioisomer (logP = 3.61) differs markedly from the [2,3-d] counterpart 4-chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7), which has a measured/predicted logP of 2.645 [1]. The regioisomeric difference in nitrogen positioning within the pyrimidine ring alters hydrogen-bonding capacity and electronic distribution, producing a logP difference of ~0.97 units and likely distinct kinase selectivity profiles when elaborated into 4-amino final compounds.

Regioisomer LogP Scaffold selection

Essentiality of C4-Chlorine for Antiproliferative Activity Validated by SAR Studies

A systematic SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the chlorine atom at C4 is required for antiproliferative activity against L1210 (murine leukemia), HeLa (cervical carcinoma), and CEM (human T-lymphocyte) cell lines [1]. Dechlorinated analog 5 lost activity entirely, while compound 1 (2,4-dichloro derivative) induced apoptosis in 60% of L1210 cells at 1 μM [1]. Although the 6-ethyl derivative was not explicitly profiled in this study, the class-level SAR establishes that the 4-Cl substituent present in the target compound is a non-negotiable pharmacophoric element.

Antiproliferative SAR Halogen

Commercial Purity Threshold: 98% (NLT) Specification Supports SAR Reproducibility

The target compound is available at NLT 98% purity from ISO-certified suppliers (e.g., MolCore), compared to standard 95% or 97% purity grades commonly offered for the 6-unsubstituted parent 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) . The 1–3% purity differential reduces the risk of confounding impurities in kinase inhibition assays and SAR studies where low-abundance side products could produce false-positive hits.

Purity Quality control Procurement specification

Synthetic Versatility: 4-Cl Leaving Group Enables Divergent Kinase Inhibitor Library Synthesis

The C4 chlorine of 6-ethyl-4-chlorothieno[3,2-d]pyrimidine undergoes facile SNAr displacement with amines, anilines, and alkoxides, enabling parallel synthesis of 4-amino/4-oxy thieno[3,2-d]pyrimidine libraries. This chemistry has been exploited in patents disclosing protein kinase inhibitors (e.g., US9156852B2, US8586580B2) where the thieno[3,2-d]pyrimidine core with various C4-substitutions delivers potent kinase inhibition [1][2]. The 6-ethyl substituent provides a specific lipophilic anchor that is absent in the 6-H or 6-methyl precursors.

SNAr Library synthesis Kinase inhibitor

Application Scenarios Where 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) Provides a Defined Procurement Advantage


Kinase Inhibitor Lead Optimization Requiring 6-Position Alkyl SAR Exploration

In kinase drug discovery programs where the thieno[3,2-d]pyrimidine scaffold occupies the adenine-binding pocket, the 6-ethyl group provides a specific lipophilic contact (ΔlogP ≈ +0.96 vs. 6-methyl) for optimizing complementarity with hydrophobic kinase back pockets [Section 3, Evidence 1]. The 4-Cl handle enables rapid parallel chemistry to generate diverse 4-anilino/4-amino libraries for biochemical IC50 profiling [Section 3, Evidence 5].

Synthesis of Patent-Backed Protein Kinase Inhibitor Intermediates

Patents such as US9156852B2 and US8586580B2 describe thieno[3,2-d]pyrimidine-based kinase inhibitors where the C4 position is elaborated with substituted anilines [Section 3, Evidence 5]. 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine serves as the direct SNAr precursor for generating these patented chemotypes, offering legal freedom-to-operate advantage over alternative synthetic routes.

Antiproliferative SAR Studies Requiring a Halogenated Thienopyrimidine Core

Published SAR data demonstrate that the C4 chlorine atom is critical for antiproliferative activity in L1210, HeLa, and CEM cancer models, while dechlorinated analogs are inactive [Section 3, Evidence 3]. The 6-ethyl variant preserves this essential pharmacophoric chlorine while adding a tunable alkyl vector, making it suitable for systematic exploration of 6-substituent effects on anticancer potency and selectivity.

High-Purity Building Block Supply for Preclinical Candidate Synthesis

With NLT 98% purity available from ISO-certified manufacturers [Section 3, Evidence 4], this compound meets the quality requirements for preclinical candidate synthesis and impurity profiling. The 1–3% purity advantage over typical 95% grades of the 6-unsubstituted parent compound minimizes the risk of impurity-driven assay artifacts during lead-to-candidate progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.